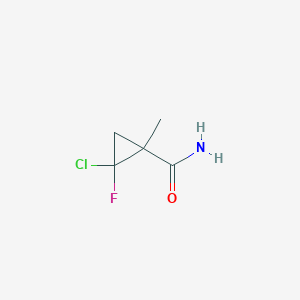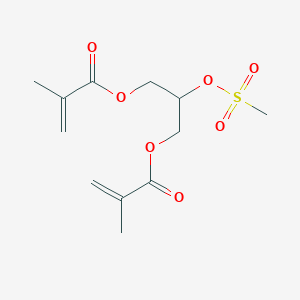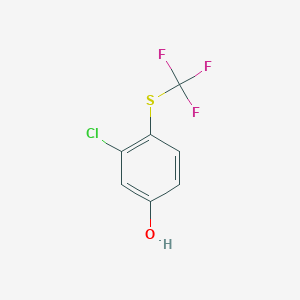
2-(Trifluoromethyl)isophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)isophthalonitrile (TFMIN) is a versatile chemical compound that has a wide range of uses in the laboratory and in scientific research. TFMIN is a colorless, odorless, and highly volatile liquid that is relatively stable in aqueous solutions and can be used in a variety of experiments. TFMIN is an important reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, TFMIN has also been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design.
作用机制
2-(Trifluoromethyl)isophthalonitrile is a highly reactive compound and can react with a variety of other compounds. In particular, 2-(Trifluoromethyl)isophthalonitrile can react with amines to form a Schiff base, which is then hydrolyzed to form an aldehyde or ketone. 2-(Trifluoromethyl)isophthalonitrile can also react with alcohols to form an ether, which can then be hydrolyzed to form an aldehyde or ketone. In addition, 2-(Trifluoromethyl)isophthalonitrile can react with acids to form an ester, which can then be hydrolyzed to form an aldehyde or ketone.
Biochemical and Physiological Effects
2-(Trifluoromethyl)isophthalonitrile has been shown to have a variety of biochemical and physiological effects. In particular, 2-(Trifluoromethyl)isophthalonitrile has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2-(Trifluoromethyl)isophthalonitrile has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(Trifluoromethyl)isophthalonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The main advantage of using 2-(Trifluoromethyl)isophthalonitrile in laboratory experiments is its high reactivity. 2-(Trifluoromethyl)isophthalonitrile is highly volatile and can be used in a variety of reactions, including hydrolysis, condensation, and oxidation. In addition, 2-(Trifluoromethyl)isophthalonitrile is relatively stable in aqueous solutions and can be used in a variety of experiments. The main limitation of using 2-(Trifluoromethyl)isophthalonitrile in laboratory experiments is its potential toxicity. 2-(Trifluoromethyl)isophthalonitrile is highly toxic and should be handled with caution.
未来方向
There are a number of potential future directions for the use of 2-(Trifluoromethyl)isophthalonitrile in scientific research. 2-(Trifluoromethyl)isophthalonitrile could be used in the development of new catalysts for organic synthesis. In addition, 2-(Trifluoromethyl)isophthalonitrile could be used in the synthesis of polymers and other materials. 2-(Trifluoromethyl)isophthalonitrile could also be used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group. Finally, 2-(Trifluoromethyl)isophthalonitrile could be used in the development of new drugs and drug delivery systems.
合成方法
2-(Trifluoromethyl)isophthalonitrile can be synthesized by a variety of methods, including hydrolysis, condensation, and oxidation. In hydrolysis, the starting material is an organic compound containing a trifluoromethyl group, such as trifluoromethylbenzene or trifluoromethylbenzaldehyde. The compound is reacted with an aqueous solution of sodium hydroxide and heated to produce 2-(Trifluoromethyl)isophthalonitrile. In condensation, an organic compound containing a trifluoromethyl group is reacted with an aldehyde or ketone in the presence of a base, such as sodium hydroxide, to produce 2-(Trifluoromethyl)isophthalonitrile. In oxidation, an organic compound containing a trifluoromethyl group is reacted with an oxidizing agent, such as hydrogen peroxide, to produce 2-(Trifluoromethyl)isophthalonitrile.
科学研究应用
2-(Trifluoromethyl)isophthalonitrile has a wide range of applications in scientific research. It has been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design. 2-(Trifluoromethyl)isophthalonitrile has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, 2-(Trifluoromethyl)isophthalonitrile has been used in the development of new catalysts and in the synthesis of polymers and other materials. 2-(Trifluoromethyl)isophthalonitrile has also been used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group.
属性
IUPAC Name |
2-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDWKRAXGZLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)isophthalonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)


